1,4,5-triphenyl-2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-imidazole
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Overview
Description
1,4,5-triphenyl-2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-imidazole is a complex organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5-triphenyl-2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclocondensation of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate under thermal solvent-free conditions using a Brønsted acidic ionic liquid as a catalyst . Another approach involves the reaction between ammonia, benzaldehyde, and benzoin, followed by refluxing and subsequent filtration to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,4,5-triphenyl-2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or propoxyphenoxyethylsulfanyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1,4,5-triphenyl-2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of functional materials, such as fluorescent dyes and optical waveguides.
Mechanism of Action
The mechanism of action of 1,4,5-triphenyl-2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. Additionally, its substituents may interact with cellular receptors or enzymes, modulating their functions and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5-triphenyl-1H-imidazole: Lacks the propoxyphenoxyethylsulfanyl group, resulting in different chemical and biological properties.
2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole: Similar structure but with different substituents, leading to variations in activity and applications.
Uniqueness
1,4,5-triphenyl-2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-imidazole is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. Its propoxyphenoxyethylsulfanyl group, in particular, may enhance its solubility, stability, and biological activity compared to other imidazole derivatives.
Properties
Molecular Formula |
C32H30N2O2S |
---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
1,4,5-triphenyl-2-[2-(4-propoxyphenoxy)ethylsulfanyl]imidazole |
InChI |
InChI=1S/C32H30N2O2S/c1-2-22-35-28-18-20-29(21-19-28)36-23-24-37-32-33-30(25-12-6-3-7-13-25)31(26-14-8-4-9-15-26)34(32)27-16-10-5-11-17-27/h3-21H,2,22-24H2,1H3 |
InChI Key |
IJKOSXYSQGAFDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)OCCSC2=NC(=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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